molecular formula C26H32N4O5 B2795962 Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-08-7

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2795962
CAS RN: 1252823-08-7
M. Wt: 480.565
InChI Key: BOVSBKIGAQVLLI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties and Synthesis

Research has delved into the thermodynamic properties of similar tetrahydropyrimidine derivatives, highlighting their enthalpies of combustion, formation, fusion, vaporization, and sublimation through experimental methods like bomb calorimetry and differential thermal analysis. These studies provide essential insights into the physical characteristics and stability of these compounds, which are crucial for their application in pharmaceutical formulations and other chemical processes (Klachko et al., 2020).

Antimicrobial and Anticancer Activity

Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The research in this area focuses on modifying the chemical structure to enhance biological activity against specific targets. For instance, the synthesis of novel compounds and their screening against various microorganisms have demonstrated significant potential, suggesting these derivatives could serve as templates for the development of new therapeutic agents (Fandaklı et al., 2012). Additionally, compounds have been designed to inhibit specific enzymes or pathways, showing promise as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The analysis of crystal structures of related compounds provides a foundation for understanding the molecular conformations and potential interactions with biological targets. Such studies are pivotal for drug design, allowing researchers to tailor the chemical structure for improved efficacy and selectivity (Begum & Vasundhara, 2009).

Solubility and Interaction Studies

Investigations into the solubility and interaction of tetrahydropyrimidine derivatives with solvents reveal their physicochemical properties, which influence drug formulation and delivery. Understanding these aspects is vital for optimizing absorption and bioavailability in pharmaceutical applications (Ridka et al., 2019).

Multicomponent Reactions and Synthesis Techniques

Research has also explored multicomponent reactions for synthesizing tetrahydropyrimidine derivatives, offering efficient methods for preparing these compounds. Such synthetic strategies enhance the versatility and applicability of these derivatives in various scientific and industrial fields (Suwito et al., 2017).

properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5/c1-4-35-25(31)23-22(27-26(32)28-24(23)18-6-5-7-21(16-18)34-3)17-29-12-14-30(15-13-29)19-8-10-20(33-2)11-9-19/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVSBKIGAQVLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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